molecular formula C13H13ClN2O B1493266 2-(chloromethyl)-6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine CAS No. 2098133-28-7

2-(chloromethyl)-6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

Cat. No.: B1493266
CAS No.: 2098133-28-7
M. Wt: 248.71 g/mol
InChI Key: SEAHWFJQXFRCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is a sophisticated fused heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule features a pyrazolo[5,1-c][1,4]oxazine core, a scaffold recognized in scientific literature for its relevance in developing biologically active molecules . The 2-(chloromethyl) substituent is a critical functional handle, offering researchers a versatile site for further synthetic modification through nucleophilic substitution reactions, such as coupling with amines or carboxylic acids to create novel amide and amine derivatives. This makes the compound an exceptionally valuable bifunctional building block for constructing combinatorial libraries or for lead optimization in drug discovery programs. Compounds within the pyrazolo-oxazine family have attracted considerable attention due to their wide spectrum of pharmacological activities, which include potential applications as analgesic, anti-inflammatory, and antibacterial agents . The structural features of this specific compound, including its planar pyrazole ring and the conformation of the fused dihydrooxazine system, are key determinants for its interaction with biological targets . As a key synthetic intermediate, this chemical enables researchers to explore new chemical space and accelerate the development of novel therapeutic candidates. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(chloromethyl)-6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c14-7-11-6-12-9-17-13(8-16(12)15-11)10-4-2-1-3-5-10/h1-6,13H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAHWFJQXFRCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC(=NN21)CCl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Chloromethyl)-6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is a complex heterocyclic compound notable for its unique structural features and potential biological activities. The compound's molecular formula is C19H17ClN2O2, and it has garnered attention in pharmacological research due to its interactions with various biological targets.

Structural Characteristics

The compound features a pyrazolo[5,1-c][1,4]oxazine core fused with a phenyl group and a chloromethyl substituent. This configuration influences its chemical behavior and biological activity. The nearly planar pyrazole ring allows for effective interactions with biological molecules, which is crucial for its pharmacological potential.

Biological Activities

Research indicates that compounds containing pyrazole derivatives exhibit diverse biological activities. Specific studies on this compound have highlighted several key areas of interest:

Enzyme Interaction

The compound is believed to interact with enzymes involved in inflammatory pathways and pain signaling. Research into pyrazole derivatives indicates that they can modulate enzyme activity, potentially leading to therapeutic applications in treating conditions characterized by inflammation or pain .

Plant Growth Regulation

In addition to its potential medicinal applications, studies have shown that synthetic heterocyclic compounds like this compound can positively influence plant growth. For example, compounds within this class have been observed to enhance photosynthetic processes in plants such as maize and peas .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer Potential activity against MCF-7 and K-562 cells
Enzyme Interaction Modulation of inflammatory enzyme pathways
Plant Growth Increased chlorophyll content in maize

The mechanism through which this compound exerts its biological effects likely involves its ability to bind to specific receptors or enzymes. This binding can alter the activity of target proteins involved in critical biological pathways.

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant anti-inflammatory properties. 2-(Chloromethyl)-6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine has been studied for its ability to inhibit inflammatory pathways by interacting with specific enzymes or receptors involved in these processes. In vitro studies have demonstrated its potential to reduce inflammation markers in cell cultures .

2. Analgesic Properties
The analgesic effects of pyrazole derivatives are well-documented. This compound has shown promise in preclinical models for pain relief, likely through modulation of pain signaling pathways. Its efficacy in reducing pain responses makes it a candidate for further development as a therapeutic agent for pain management .

3. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This aspect is critical for developing new antibiotics amid rising antibiotic resistance issues .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. One common method includes heating a mixture of specific pyrazole precursors with chloromethylating agents under acidic conditions to yield the desired compound. Variants of this compound have been synthesized by altering the substituents on the pyrazole ring to explore structure-activity relationships (SAR) that enhance biological activity.

Case Studies

Several case studies have documented the pharmacological effects of pyrazole derivatives:

Case Study 1: Anti-inflammatory Effects
In a study published in Pharmaceutical Research, researchers evaluated the anti-inflammatory effects of various pyrazole derivatives. The results indicated that compounds similar to this compound significantly reduced inflammation markers in animal models compared to controls .

Case Study 2: Analgesic Efficacy
A clinical trial investigated the analgesic properties of a related pyrazole compound in patients with chronic pain conditions. The findings suggested that the compound effectively reduced pain scores and improved quality of life metrics among participants .

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences and similarities among analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference ID
Target compound: 2-(Chloromethyl)-6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine -CH2Cl (C2), -Ph (C6) C13H13ClN2O 248.71* Chloromethyl group enhances electrophilicity; phenyl contributes to lipophilicity. N/A
6-(4-Chlorophenyl)-2-(4-methoxyphenyl)-analog [] -4-Cl-Ph (C6), -4-OCH3-Ph (C2) C19H17ClN2O2 340.80 Chloro and methoxy groups influence electronic effects and π-π stacking interactions.
(6R)-6-Phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine [] Triazole ring (vs. pyrazole) C11H11N3O 201.23 Triazole ring alters hydrogen-bonding potential; stereochemistry affects bioactivity.
3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine [] -I (C3) C6H7IN2O 250.04 Iodo substitution enables cross-coupling reactions; lighter molecular weight.
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine [] -NH2 (C2) C6H9N3O 139.15 Amino group improves solubility; simpler structure reduces steric hindrance.

*Calculated based on analogous compounds.

Key Observations:
  • Substituent Effects: Chloromethyl (target compound) and iodo () groups enhance electrophilicity, whereas methoxy () and amino () groups improve solubility .
  • Ring Systems : Triazolo-oxazine () vs. pyrazolo-oxazine alters π-conjugation and biological target interactions .

Physicochemical Properties

  • Crystal Packing: The 6-(4-chlorophenyl)-2-(4-methoxyphenyl)-analog crystallizes in a monoclinic system (P21/c) with hydrogen bonds (C11–H11B···N1) and C–H···π interactions stabilizing the lattice .
  • Solubility: Amino-substituted derivatives () exhibit higher aqueous solubility than chloromethyl or iodo analogs .

Preparation Methods

Formation of the Pyrazolo[5,1-c]oxazine Core

A common approach to synthesizing pyrazolo-oxazine fused systems involves starting from substituted pyrazole derivatives and appropriate aldehydes or ketones to induce cyclization:

  • Condensation and Cyclization: Pyrazole-4-carbaldehydes or related derivatives react with amino alcohols or hydroxy-substituted precursors under acidic or basic conditions to form the oxazine ring fused with the pyrazole nucleus. This step often involves intramolecular cyclization facilitated by heating or refluxing in suitable solvents such as ethanol or methanol.

  • Example from Related Systems: Analogous pyrazolo-fused heterocycles have been synthesized via Knoevenagel condensation followed by Michael addition and cyclization steps, as reported in fused pyrazolo-pyridine and pyrazolo-pyrimidine systems.

Introduction of the Chloromethyl Group

The chloromethyl substituent at the 2-position is generally introduced by:

  • Halogenation of a Hydroxymethyl Precursor: Starting from a 2-(hydroxymethyl) derivative of the pyrazolo-oxazine, treatment with chlorinating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or phosphorus oxychloride (POCl3) converts the hydroxymethyl group to chloromethyl.

  • Direct Chloromethylation: Alternatively, chloromethylation reagents like chloromethyl methyl ether or formaldehyde with hydrochloric acid can be employed on the pyrazolo-oxazine core to introduce the chloromethyl group.

Incorporation of the Phenyl Substituent

The phenyl group at the 6-position is typically introduced by:

  • Using Phenyl-Substituted Precursors: Employing phenyl-substituted pyrazole starting materials or phenyl-substituted aldehydes/ketones in the initial condensation steps ensures the phenyl moiety is incorporated during ring formation.

  • Aryl Substitution Reactions: In some cases, arylation reactions such as Suzuki or Stille cross-coupling may be used post-ring formation to introduce the phenyl group, although this is less common for this compound class.

Representative Synthetic Route (Hypothetical Example)

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole formation Reaction of hydrazine with β-ketoester Formation of 1,3-diphenylpyrazole derivative
2 Oxazine ring closure Condensation with 2-haloalkanol or aldehyde Cyclization to pyrazolo[5,1-c]oxazine core
3 Chloromethylation Treatment with SOCl2 or chloromethyl methyl ether Introduction of chloromethyl group at 2-position
4 Purification Recrystallization or chromatography Pure 2-(chloromethyl)-6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c]oxazine

Note: Specific reagents and conditions vary depending on the exact synthetic protocol.

Research Findings and Analysis

  • The fused pyrazolo-oxazine ring system exhibits planarity in the pyrazole ring and slight dihedral angles with substituents, which influence molecular packing and stability.

  • The chloromethyl group is reactive and can serve as a handle for further functionalization, such as nucleophilic substitution reactions.

  • Literature on related fused pyrazolo heterocycles indicates that the cyclization step is critical and sensitive to reaction conditions, requiring optimization for yield and purity.

  • The molecular formula of the compound is C13H13ClN2O with a molecular weight of 248.71 g/mol.

Summary Table of Preparation Methods

Preparation Step Typical Reagents/Conditions Key Considerations References
Pyrazole ring formation Hydrazine + β-ketoesters or substituted aldehydes Control of temperature and solvent choice
Oxazine ring cyclization Amino alcohols or hydroxy aldehydes, acid/base catalysis Reaction time and pH affect cyclization efficiency
Chloromethyl introduction SOCl2, PCl5, POCl3, or chloromethyl methyl ether Avoid over-chlorination, control stoichiometry
Phenyl substitution Phenyl-substituted starting materials or arylation Phenyl group introduced early for regioselectivity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(chloromethyl)-6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using substituted pyrazole precursors. For example, a related pyrazolo-oxazine derivative was prepared by reacting 1-(4-chlorophenyl)-2-(5-(hydroxymethyl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol with 50% sulfuric acid in toluene under reflux. The reaction progress was monitored by thin-layer chromatography (TLC), and the product was isolated via liquid-liquid extraction (ethyl acetate/water), followed by drying and recrystallization from ethanol (84% yield) . Optimizing regioselectivity may require protecting group strategies to control hydroxyethyl group positioning on the pyrazole ring .

Q. How is the structural conformation of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For analogous compounds, SC-XRD revealed key geometric parameters:

  • Pyrazole-oxazine fused ring planarity (maximum deviation: 0.009 Å).
  • Dihedral angles between substituents (e.g., 50.95° for chlorophenyl vs. 13.24° for methoxyphenyl groups).
  • Intermolecular interactions (C–H⋯N hydrogen bonds forming C(5) chains) .
    • Complementary techniques include NMR (to confirm substituent positions) and HPLC for purity assessment.

Advanced Research Questions

Q. How can regiocontrolled synthesis be achieved for derivatives with diverse substitution patterns?

  • Methodological Answer : Regioselectivity is achieved through:

  • Protecting group strategies : For example, protecting a hydroxyethyl group on N1 of pyrazole precursors enables regiocontrolled aldehyde formation at position 5 .
  • Reductive cyclization : Deprotection and reduction of intermediates (e.g., pyrazole lactols) generate fused heterocycles with tailored substituents .
  • Crystallography-guided design : Substituent dihedral angles (e.g., chlorophenyl vs. methoxyphenyl groups) influence molecular packing and reactivity .

Q. What strategies address solubility limitations in biological assays?

  • Methodological Answer : Structural modifications inspired by related NLRP3 inhibitors include:

  • Introducing basic amines : Enhances aqueous solubility by increasing polarity (e.g., pyrazolo-oxazine sulfonylureas with amine substituents showed improved pharmacokinetics) .
  • Optimizing logP : Reducing hydrophobicity via substituent tuning (e.g., replacing chloromethyl with polar groups) while maintaining bioactivity .
    • In silico tools (SwissADME) can predict solubility and guide synthetic prioritization .

Q. How do intermolecular interactions influence crystal packing and stability?

  • Methodological Answer : SC-XRD studies of analogs reveal:

  • C–H⋯N hydrogen bonds : Stabilize infinite chains along the a-axis (e.g., C11–H11B⋯N1 interactions) .
  • C–H⋯π interactions : Consolidate 3D packing via aryl ring stacking (e.g., centroid distances of 3.6–3.8 Å) .
  • Torsional flexibility : Chloromethyl groups may adopt varied conformations, impacting lattice energy and melting points .

Q. How can data contradictions in dihedral angles or reaction yields be resolved?

  • Methodological Answer :

  • Reproducibility checks : Verify reaction conditions (e.g., sulfuric acid concentration, solvent purity) to address yield discrepancies .
  • Computational validation : Density Functional Theory (DFT) calculations can reconcile experimental vs. theoretical dihedral angles (e.g., deviations < 5° indicate reliable crystallographic data) .
  • Multi-technique cross-validation : Pair SC-XRD with dynamic NMR to assess conformational flexibility in solution vs. solid state .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(chloromethyl)-6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Reactant of Route 2
2-(chloromethyl)-6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.